6,7-Dimethoxyquinoline
Overview
Description
6,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, featuring methoxy groups at the 6th and 7th positions on the quinoline ring
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .
Mode of Action
This compound interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .
Biochemical Pathways
G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Result of Action
The inhibition of G9a by this compound can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme G9a, a histone lysine methyltransferase (HKMT). G9a is involved in the methylation of histone H3 at lysine 9 (H3K9), which is a crucial modification for epigenetic regulation. This compound interacts with the SET domain of G9a, inhibiting its activity and thereby affecting the methylation status of histone H3 . This inhibition can lead to changes in gene expression and has potential therapeutic implications for diseases such as cancer.
Cellular Effects
This compound has been shown to influence various cellular processes. By inhibiting G9a, it affects the methylation of histone H3, leading to alterations in chromatin structure and gene expression. This can impact cell signaling pathways, cellular metabolism, and overall cell function. For instance, the inhibition of G9a by this compound can result in the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation . Additionally, it may affect other non-histone targets of G9a, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SET domain of G9a, which is responsible for the enzyme’s catalytic activity. By occupying the substrate-binding pocket of G9a, this compound prevents the methylation of histone H3 at lysine 9. This inhibition disrupts the formation of repressive chromatin marks, leading to changes in gene expression . Molecular docking studies have shown that this compound forms stable interactions with key residues in the SET domain, explaining its potent inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of G9a and persistent changes in gene expression . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its therapeutic potential and toxicity. At lower doses, this compound effectively inhibits G9a and induces changes in gene expression without causing significant adverse effects. At higher doses, the compound may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with G9a. The inhibition of G9a by this compound affects the methylation status of histone H3, which in turn influences the expression of genes involved in metabolic processes . Additionally, this compound may interact with other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline typically involves the following steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6,7-Dimethoxyquinazoline: Similar in structure but with a nitrogen atom at the 4th position.
4-Chloro-6,7-dimethoxyquinoline: A chlorinated derivative with different reactivity and applications.
2,4-Diamino-6,7-dimethoxyquinoline: Contains amino groups at the 2nd and 4th positions, used as enzyme inhibitors.
Uniqueness: 6,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPMVJGEGAJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446028 | |
Record name | 6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67278-27-7 | |
Record name | 6,7-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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